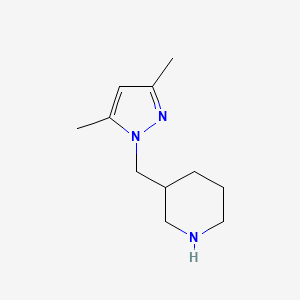

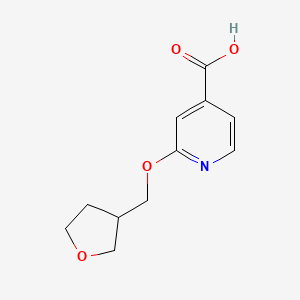

3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine

Descripción general

Descripción

“3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine” is a compound that contains a piperidine ring attached to a 3,5-dimethyl-1H-pyrazol-1-yl group . The compound is related to 3,5-dimethylpyrazole, which is an organic compound with two methyl substituents .

Synthesis Analysis

The synthesis of related compounds involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another method involves starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 .Molecular Structure Analysis

The molecular structure of related compounds has been determined by single-crystal X-ray diffraction . The indolizine ring system is essentially planar, with r.m.s. deviations of 0.030 and 0.028 Å .Chemical Reactions Analysis

The chemical reactions of related compounds involve the oxidation of catechol to o-quinone . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds include a melting point of 112–116 °C . The compound is a white solid that dissolves well in polar organic solvents .Aplicaciones Científicas De Investigación

Coordination Chemistry

In coordination chemistry, this compound serves as a supporting ligand for new copper complexes. These complexes are synthesized using the ligands based on pyrazole moieties supported by 3-substituted acetylacetone scaffolds. They have potential applications in catalysis and material science due to their unique structural and electronic properties .

Antileishmanial and Antimalarial Activities

The compound has been used to synthesize derivatives with potent antileishmanial and antimalarial activities. These derivatives have shown significant promise in inhibiting the growth of Leishmania aethiopica and suppressing Plasmodium berghei in infected mice, which could lead to new treatments for these diseases .

Cytotoxic Activity

Derivatives of this compound have been studied for their cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that certain derivatives exhibit potent cytotoxic activity, which could be harnessed for developing new anticancer agents .

Biological Activity Spectrum

The compound’s derivatives show a wide range of biological activities, including antibacterial, antifungal, and antiviral effects. This broad spectrum of activity makes them valuable for the development of new pharmaceuticals and therapeutic agents .

Synthetic Chemistry

In synthetic chemistry, the compound is used to access synthetically useful ketone compounds through reactions like the retro-Claisen reaction. These ketones are important intermediates in the synthesis of various organic molecules .

Molecular Docking Studies

Molecular docking studies involving derivatives of this compound have been conducted to understand their interactions with biological targets. These studies help in rational drug design by predicting the binding affinities and modes of action of potential drug candidates .

Antiviral Research

Research has indicated that derivatives of this compound may possess antiviral properties. This is particularly relevant in the search for new treatments for viral infections, where there is a continuous need for novel antiviral agents .

Heterocyclic Compound Synthesis

The compound is also instrumental in the synthesis of heterocyclic compounds, which are a core part of many pharmaceuticals. Its role in facilitating the synthesis of these compounds underscores its importance in medicinal chemistry .

Mecanismo De Acción

Target of Action

Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity .

Mode of Action

It has been suggested that similar compounds inhibit tubulin polymerization, which is crucial for cell division and thus could explain their antitumoral activity .

Biochemical Pathways

The inhibition of tubulin polymerization suggests that it may interfere with the mitotic spindle assembly, disrupting cell division and leading to cell death .

Pharmacokinetics

A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that 3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine might also have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of tubulin polymerization by similar compounds suggests that it may lead to cell cycle arrest and apoptosis .

Action Environment

The high solubility of a similar compound in saline at ph 7 suggests that it might be stable and effective in a variety of physiological conditions .

Direcciones Futuras

The future directions of research on this compound could involve further exploration of its biological applications, given its promising in vitro anticoronavirus and antitumoral activity . Additionally, the compound’s potential as a model for further developments in catalytic processes relating to catecholase activity could be explored .

Propiedades

IUPAC Name |

3-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-9-6-10(2)14(13-9)8-11-4-3-5-12-7-11/h6,11-12H,3-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZAZQDTRJDJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCCNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464488.png)

![3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464490.png)

![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464495.png)

![1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464507.png)

![2-Chloro-3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B1464509.png)

![3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine](/img/structure/B1464510.png)